Isopropyl-methyl-piperidin-3-yl-amine
Description
Isopropyl-methyl-piperidin-3-yl-amine is a tertiary amine featuring a piperidine ring substituted with methyl and isopropyl groups at the 3-position. This compound (CAS: 1248594-88-8) has a molecular weight of 156.27 g/mol and an InChIKey of VLGPFQBYVNGJBA-UHFFFAOYNA-N . It is listed as a discontinued product by CymitQuimica, indicating its use as a specialized intermediate in organic synthesis or pharmaceutical research .
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11(3)9-5-4-6-10-7-9/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYQVQNYWTZKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Isopropyl-methyl-piperidin-3-yl-amine has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
1.1. Neuropharmacology
Research indicates that piperidine derivatives can exhibit activity at neurotransmitter receptors. Specifically, compounds similar to this compound have been studied for their potential as:
- Antidepressants : The compound may modulate serotonin and norepinephrine levels, which are critical in mood regulation.
- Anxiolytics : Its interaction with GABA receptors could provide anxiolytic effects, reducing anxiety levels in patients.
1.2. Pain Management
Piperidine derivatives are often explored for their analgesic properties. Studies suggest that this compound may be effective in managing pain through modulation of pain pathways in the central nervous system.
Synthetic Methodologies
The synthesis of this compound has been optimized through various methodologies, highlighting its utility in organic synthesis.
2.1. Asymmetric Synthesis
Recent advances have demonstrated the compound's role in asymmetric synthesis, where it serves as a chiral auxiliary or a reagent in the formation of chiral amines. This is particularly relevant in the pharmaceutical industry where chirality is crucial for drug efficacy.
2.2. Reaction Mechanisms
The compound has been utilized in various reaction mechanisms, including:
- Nucleophilic Substitution Reactions : It can act as a nucleophile due to the presence of the amine group, facilitating the formation of more complex molecules.
- Catalytic Reactions : this compound has been employed as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
Isopropyl-methyl-piperidin-3-yl-amine is similar to other piperidine derivatives such as piperidin-4-yl-amine and N-methylpiperidine. its unique combination of isopropyl and methyl groups provides distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular data for Isopropyl-methyl-piperidin-3-yl-amine and analogous compounds:
Substituent Effects on Properties
- Steric Effects: Bulkier substituents (e.g., isopropyl vs. For example, N,N-diisopropyl derivatives (MW 198.35) exhibit higher lipophilicity than the parent compound .
- Electronic Effects : Electron-withdrawing groups like trifluoromethyl (e.g., in Example 12) enhance metabolic stability and binding affinity in drug candidates .
- Hydrogen Bonding : Piperidine derivatives with polar substituents (e.g., pyridine in ) may exhibit improved solubility, though hydrogen-bonding patterns in crystals remain understudied .
Biological Activity
Isopropyl-methyl-piperidin-3-yl-amine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 156.27 g/mol. The structure features a piperidine ring, which is significant for its interaction with various biological targets. The presence of an isopropyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways and cellular responses. Notably, it has been studied for its effects on neurotransmitter systems, particularly in the context of neurological disorders.
Pharmacological Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Neurological Disorders : The compound has been investigated for its ability to influence neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety.
- Cancer Therapy : Similar piperidine derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells through various mechanisms .
- Metabolic Disorders : Studies suggest that it may restore insulin sensitivity in models of diet-induced obesity, indicating potential for metabolic disease treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate the activity of calmodulin-dependent kinases, which play a critical role in cellular signaling pathways. A study highlighted its selectivity in inhibiting these kinases, suggesting a mechanism for restoring insulin sensitivity .
| Compound | LogD | Solubility (μM) | Mouse MIC (μL·min –1·mg –1) |
|---|---|---|---|
| This compound | 2.3 | 52 | 15 |
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of this compound. For example, administration in mouse models resulted in significant improvements in metabolic parameters associated with obesity .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Biological Activity | Target |
|---|---|---|
| This compound | Modulates neurotransmitter systems | Neurological disorders |
| Tert-butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate | Antimicrobial, anti-inflammatory | Various diseases |
| 2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol | Influences mood regulation | Cognitive function |
Preparation Methods
Reductive Amination of Piperidin-3-one Derivatives
Reductive amination represents a cornerstone strategy for synthesizing Isopropyl-methyl-piperidin-3-yl-amine. A key intermediate, piperidin-3-one, undergoes condensation with methylamine and isopropylamine in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). For example, EP2994454B1 outlines a protocol where 1-benzyl-4-methylpiperidin-3-one is reacted with methylamine under reductive conditions to yield (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Substituting methylamine with isopropylamine and optimizing solvent systems (e.g., dichloromethane or tetrahydrofuran) enables selective formation of the target compound .
Critical parameters include:
-
Temperature : 0–5°C to minimize side reactions.
-
Stoichiometry : A 1:1.2 molar ratio of ketone to amine ensures complete conversion.
-
Workup : Acid-base extraction with HCl (1M) and NaOH (2M) isolates the product in >75% yield .
Debenzylation of Protected Piperidine Intermediates
Protection-deprotection strategies are vital for avoiding unwanted side reactions during functionalization. US20160122354A1 describes a method where (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine undergoes sequential benzylation and debenzylation. The benzyl group is removed via catalytic hydrogenation (H₂, Pd/C) or acidic conditions (HCl/glacial acetic acid), yielding a secondary amine intermediate. Subsequent reaction with 2-cyanoacetyl derivatives introduces the isopropyl group .
Key advantages :
-
Chemoselectivity : Benzyl groups shield the amine during alkylation.
-
Scalability : Hydrogenation at 50 psi H₂ and 25°C achieves >90% conversion .
Transfer Hydrogenation for N-Methylation
US8697876B2 introduces transfer hydrogenation as a safer alternative to high-pressure hydrogenation for introducing methyl groups. Piperidine-4-carboxylic acid reacts with formaldehyde under palladium catalysis (Pd/C, HCOOH) to yield 1-methylpiperidine-4-carboxylic acid. Decarboxylation and amination with isopropylamine then furnish this compound .
Optimized conditions :
-
Catalyst : 10% Pd/C (0.5 equiv).
-
Solvent : Aqueous formic acid (85°C, 12 h).
Nucleophilic Substitution in Halogenated Piperidines
Halogenated piperidines (e.g., 3-chloropiperidine) serve as electrophilic intermediates for nucleophilic amination. PMC11593454 demonstrates that 3-chloro-7-isopropyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile reacts with methylamine in ethanol under reflux to replace the chloride substituent. While this method is less common for the target compound, it offers a pathway for introducing bulky substituents .
Limitations :
-
Side reactions : Over-alkylation may occur without temperature control.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is often required .
Chiral Resolution of Racemic Mixtures
Stereochemical purity is critical for pharmaceutical applications. US20160122354A1 resolves racemic (3R,4R)-1-benzyl-4-methylpiperidin-3-amine using chiral acids (e.g., ditoluoyl-L-tartaric acid) in methanol/water. The resolved enantiomer is then alkylated with isopropyl iodide, achieving >99% enantiomeric excess (ee) .
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Reductive Amination | 75–85% | >95% | High | NaBH₃CN toxicity |
| Debenzylation | 70–90% | 90–98% | Moderate | Pd/C handling |
| Transfer Hydrogenation | 65–72% | 88–92% | High | Formaldehyde exposure |
| Nucleophilic Substitution | 50–60% | 80–85% | Low | Halogenated intermediates |
| Chiral Resolution | 40–50% | >99% ee | Low | Cost of chiral auxiliaries |
Q & A
Basic: What are the established synthetic routes for Isopropyl-methyl-piperidin-3-yl-amine, and what are their mechanistic rationales?
Methodological Answer:
The compound can be synthesized via reductive amination of 3-piperidone derivatives with isopropyl-methyl-amine under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts). Alternative routes include nucleophilic substitution of halogenated piperidine intermediates with methyl-isopropylamine. Solvent selection (e.g., methanol or THF) and pH control (7–9) are critical to minimize side reactions like over-alkylation . Mechanistic studies using deuterated intermediates or computational modeling (DFT) can validate reaction pathways .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR to confirm stereochemistry and substitution patterns (e.g., δ 2.3–2.8 ppm for piperidine protons, δ 1.2–1.4 ppm for isopropyl groups).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) for purity assessment (>95% by area normalization).
Cross-validation with IR (amine N-H stretches at ~3300 cm) and X-ray crystallography (if crystalline) is advised .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
Methodological Answer:
Use Design of Experiments (DoE) to assess variables like temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Statistical tools (ANOVA) identify significant factors. For example, excess amine (1.5–2 eq) reduces incomplete substitution, while flow chemistry improves heat dissipation and scalability. Monitor byproducts (e.g., dimerization) via LC-MS and adjust solvent polarity (acetonitrile vs. toluene) to suppress undesired pathways .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Conduct:
- Meta-analysis : Pool data from multiple studies (e.g., IC values) using random-effects models to account for heterogeneity .
- Replication : Synthesize batches with ≥99% purity (HPLC) and test in standardized assays (e.g., HEK293 cells for receptor binding).
- Analytical Cross-Check : Compare NMR and HRMS data with literature to confirm structural consistency .
Advanced: What computational strategies are effective for predicting the structure-activity relationship (SAR) of this amine?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs). Focus on hydrogen bonding (piperidine N-H) and hydrophobic contacts (isopropyl groups).
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.7) .
Basic: How to design a comparative study between this compound and structurally similar amines?
Methodological Answer:
- Structural Analogs : Select compounds with variations in alkyl chain length or piperidine substitution (e.g., ethyl vs. isopropyl).
- Assay Design : Use dose-response curves (1 nM–100 µM) in parallel assays (e.g., radioligand binding for affinity, cAMP assays for efficacy).
- Statistical Analysis : Apply Tukey’s HSD test to compare means and Cohen’s d for effect sizes .
Advanced: What validation criteria are critical for analytical methods quantifying this compound in biological matrices?
Methodological Answer:
Validate LC-MS/MS methods per ICH guidelines:
- Linearity : R ≥ 0.99 over 1–1000 ng/mL.
- LOD/LOQ : ≤0.5 ng/mL and ≤1.5 ng/mL, respectively.
- Matrix Effects : Assess using post-column infusion in plasma/urine.
Include isotopically labeled internal standards (e.g., C-analog) to correct for ion suppression .
Advanced: How to formulate hypothesis-driven research questions for novel applications of this amine?
Methodological Answer:
Apply the PICO framework:
- Population : Target protein/receptor (e.g., σ-1 receptor).
- Intervention : Compound treatment at IC doses.
- Comparison : Positive controls (e.g., known ligands).
- Outcome : Binding affinity (K) or functional modulation (EC).
Refine hypotheses using systematic reviews of piperidine derivatives in CNS disorders .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Temperature : 40°C/75% RH for 6 months (ICH Q1A).
- Light Exposure : ICH Q1B photostability testing (1.2 million lux-hours).
Monitor degradation via HPLC; use argon-purged vials for long-term storage (-20°C) .
Advanced: How to identify and quantify trace impurities in synthesized batches?
Methodological Answer:
- LC-HRMS : Detect impurities at 0.1% level with mass accuracy <5 ppm.
- Synthesis Pathway Analysis : Predict byproducts (e.g., N-oxides) using reaction mechanism simulations (Gaussian 09).
- Quantitation : Use external calibration curves with certified reference materials (CRMs) for key impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
